1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole
Overview
Description
1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with a 4-fluorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, where an azide and an alkyne react to form the triazole ring. The reaction is often catalyzed by copper(I) salts (CuAAC) to improve yield and selectivity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures high efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into different hydrogenated forms.
Substitution: The fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of fluorinated derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which 1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triazole ring can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the fluorophenyl group enhances the compound’s binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-1H-1,2,3-triazole: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
4-Methyl-1H-1,2,3-triazole: Lacks the fluorophenyl group, resulting in different physical and chemical properties.
1-(4-Chlorophenyl)-4-methyl-1H-1,2,3-triazole: Substitution of fluorine with chlorine alters the compound’s electronic properties and reactivity.
Uniqueness: 1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole is unique due to the combined presence of the fluorophenyl and methyl groups, which confer distinct electronic and steric effects. These features enhance its potential for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-methyltriazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c1-7-6-13(12-11-7)9-4-2-8(10)3-5-9/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOJZTQTVZNXIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=N1)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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